![molecular formula C29H25N5O6 B2504993 ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate CAS No. 894929-33-0](/img/no-structure.png)
ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C29H25N5O6 and its molecular weight is 539.548. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents
Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds showed varying degrees of antibacterial and antifungal activity against several pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The study highlights the synthesis process and the potential application of these compounds in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Chemistry of sym-tetrazine
Investigation into the chemistry of sym-tetrazine derivatives, including the synthesis of ethyl benzoate thiocarbohydrazone and its conversion to 3-phenyl-4-amino-1, 2,4-triazoline-5-thione, and further oxidation to produce 6,6′-diphenyl-3,3′-biz(sym-tetrazinyl) disulfide. This research contributes to the understanding of sym-tetrazine chemistry and its potential applications in the synthesis of novel compounds (Postovskii, Ershov, Sidorov, & Serebryakova, 1977).
Synthesis and Single Crystal X-Ray Structure
The synthesis of diethyl 2,2´-thiocarbonyl-bis(azanediyl)dibenzoate leading to ethyl 2-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl) benzoate and bis(quinazolin)disulfide was accomplished. This study provides insights into the structural characterization of these compounds, supporting their potential application in various scientific fields (Rimaz et al., 2009).
FT-IR, FT-Raman and Molecular Docking Study
A comprehensive study involving FT-IR and FT-Raman spectroscopy and molecular docking of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate. This research sheds light on the molecule's stability, electronic properties, and potential inhibitory activity against pyrrole inhibitor, indicating its possible application in drug development (El-Azab et al., 2016).
Synthesis, Characterization, and Biological Activity of New 3(4H)-Quinazolinone Derivatives
This study reports on the synthesis and biological evaluation of new quinazolinone derivatives, showcasing their potential as antibacterial and antifungal agents. The research highlights the structural synthesis process and the promising biological activity of these compounds, suggesting their utility in the development of new therapeutic agents (El-Shenawy, 2017).
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate involves the condensation of 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid with ethyl bromoacetate in the presence of a base, followed by acid hydrolysis to yield the final product.", "Starting Materials": [ "2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid", "ethyl bromoacetate", "base", "acid" ], "Reaction": [ "Step 1: Dissolve 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoic acid and a base in a suitable solvent.", "Step 2: Add ethyl bromoacetate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with acid and extract the product with a suitable solvent.", "Step 4: Purify the product by recrystallization or chromatography to obtain ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate." ] } | |
CAS-Nummer |
894929-33-0 |
Produktname |
ethyl 2-(2-(2,4-dioxo-3-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamido)benzoate |
Molekularformel |
C29H25N5O6 |
Molekulargewicht |
539.548 |
IUPAC-Name |
ethyl 2-[[2-[2,4-dioxo-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]quinazolin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C29H25N5O6/c1-2-39-28(37)20-12-6-8-14-22(20)30-24(35)18-34-23-15-9-7-13-21(23)27(36)33(29(34)38)17-16-25-31-26(32-40-25)19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3,(H,30,35) |
InChI-Schlüssel |
DSMHDYSAGMAPPG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC4=NC(=NO4)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.